6-(Allyloxy)-2,3-dichlorobenzyl Alcohol
Overview
Description
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is an organic compound that features a benzyl alcohol moiety substituted with allyloxy and dichloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol typically involves the allylation of 2,3-dichlorobenzyl alcohol. One common method is the Williamson ether synthesis, where 2,3-dichlorobenzyl alcohol reacts with allyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts (PTCs) can also be employed to improve the reaction rate and selectivity. For example, the use of quaternary ammonium salts as PTCs can facilitate the transfer of the allyl bromide into the organic phase, where it reacts with the 2,3-dichlorobenzyl alcohol .
Chemical Reactions Analysis
Types of Reactions
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol can undergo various chemical reactions, including:
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
Oxidation: 6-(Allyloxy)-2,3-dichlorobenzaldehyde, 6-(Allyloxy)-2,3-dichlorobenzoic acid.
Reduction: 6-(Allyloxy)-2,3-dichlorotoluene.
Substitution: 6-(Allyloxy)-2-chloro-3-aminobenzyl Alcohol, 6-(Allyloxy)-2-chloro-3-thiolbenzyl Alcohol.
Scientific Research Applications
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Allyloxy)-2,3-dichlorobenzyl Alcohol depends on its specific application. In chemical reactions, the allyloxy group can act as a nucleophile or electrophile, depending on the reaction conditions. The dichloro groups can influence the reactivity of the benzyl alcohol moiety by electron-withdrawing effects, making it more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
6-(Methoxy)-2,3-dichlorobenzyl Alcohol: Similar structure but with a methoxy group instead of an allyloxy group.
6-(Allyloxy)-2,3-difluorobenzyl Alcohol: Similar structure but with fluorine atoms instead of chlorine atoms.
6-(Allyloxy)-2,3-dibromobenzyl Alcohol: Similar structure but with bromine atoms instead of chlorine atoms .
Uniqueness
6-(Allyloxy)-2,3-dichlorobenzyl Alcohol is unique due to the presence of both allyloxy and dichloro groups, which provide a combination of reactivity and stability. The allyloxy group allows for further functionalization, while the dichloro groups enhance the compound’s electron-withdrawing properties, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2,3-dichloro-6-prop-2-enoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h2-4,13H,1,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZIWMYPDHZMRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C(=C(C=C1)Cl)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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